(S)-(+)-2-ヘプチルイソチオシアネート

概要

説明

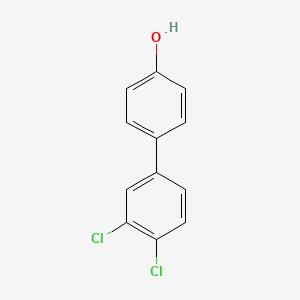

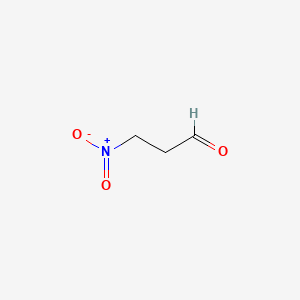

(S)-(+)-2-Heptyl isothiocyanate is a type of isothiocyanate, a class of small molecular compounds with the structure of –N=C=S . These compounds are abundant in Brassicaceae or Cruciferae vegetables and are formed in a bioconversion process with glucosinolates as the substrate, catalyzed with β-thioglucosidase . Isothiocyanates can effectively prevent DNA damage and cancer caused by various carcinogens in the diet, including polycyclic aromatic hydrocarbons, heterocyclic amines, and nitrosamines . They also have antioxidant, anti-inflammatory, and antibacterial properties .

Synthesis Analysis

Isothiocyanates are generally prepared by the reaction of a primary amine and carbon disulfide in aqueous ammonia . This combination results in precipitation of the solid ammonium dithiocarbamate salt, which is then treated with lead nitrate to yield the corresponding isothiocyanate . Another method relies on a tosyl chloride mediated decomposition of dithiocarbamate salts that are generated in the first step above . Isothiocyanates may also be accessed via the thermally-induced fragmentation reactions of 1,4,2-oxathiazoles .Molecular Structure Analysis

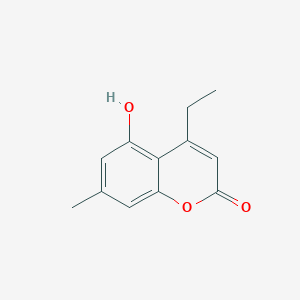

Isothiocyanate is the functional group −N=C=S, formed by substituting the oxygen in the isocyanate group with a sulfur . Many natural isothiocyanates from plants are produced by enzymatic conversion of metabolites called glucosinolates . Typical bond angles for C−N=C and N=C=S linkages in aryl isothiocyanates are 165° and 177°, respectively. The N=C and C=S distances are 117 and 158 pm .Chemical Reactions Analysis

Isothiocyanates are weak electrophiles, susceptible to hydrolysis . In general, nucleophiles attack at carbon . Isothiocyanates occur widely in nature and are of interest in food science and medical research . These species generate isothiocyanates in different proportions, and so have different, but recognizably related, flavors .Physical And Chemical Properties Analysis

Isothiocyanates are characterized by their structure of –N=C=S . They exhibit different chemical structures; for example, allyl isothiocyanate is an aliphatic compound, whereas both benzyl isothiocyanate and phenethyl isothiocyanate are aromatic and contain a benzene ring . Structural differences lead to differences in lipophilicity and hydrophilicity .科学的研究の応用

薬理学:抗がん作用

(S)-(+)-2-ヘプチルイソチオシアネート: は、化学予防および化学療法剤としての可能性について研究されています。 研究によると、イソチオシアネートは酵素活性を調節し、炎症を軽減し、血管新生と転移を阻害し、エピジェネティックな調節に影響を与えることで、抗がん効果を媒介する可能性があります 。 メラノーマを含む癌細胞の細胞周期停止とアポトーシス誘導において有望な結果を示しています .

食品産業:保存と包装

食品産業では、(S)-(+)-2-ヘプチルイソチオシアネートを含むイソチオシアネートは、その抗菌特性で知られています。 これらの物質は、酸素消費を減らし、細菌の細胞膜を脱分極させる能力があるため、食品包装フィルムに使用され、製品の保存期間を延長します 。 また、天然保存料として使用され、一般的に安全と認められている(GRAS)化合物として承認されています .

農業:害虫駆除

イソチオシアネートは農業において生物活性化合物として機能し、害虫に対する天然の防御を提供します。 これらの抗菌活性は、さまざまな病原体から作物を保護するのに役立ち、持続可能な農業慣行に貢献します .

バイオテクノロジー:合成と変換

バイオテクノロジーでは、(S)-(+)-2-ヘプチルイソチオシアネートは、その多様な変換能力で高く評価されています。 合成化学のプラットフォームとして役立ち、抗菌、抗炎症、抗がん作用を含む生物学的用途のための多様な構造の創出を可能にします .

材料科学:革新的な用途

イソチオシアネートのユニークな特性は、診断や汚染制御における潜在的な用途を備えた新素材の開発に向けた材料科学で調査されています。 タンパク質上のさまざまな官能基と結合する能力により、革新的な材料を作成するのに適しています .

環境科学:汚染の軽減

(S)-(+)-2-ヘプチルイソチオシアネートを含むイソチオシアネートは、環境保護における役割について調査されています。 これらの抗酸化物質と抗炎症作用は、多環芳香族炭化水素やニトロソアミンなどのさまざまな環境汚染物質の影響を軽減するのに役立つ可能性があります .

作用機序

Target of Action

Isothiocyanates, including (S)-(+)-2-Heptyl isothiocyanate, are known to interact with various cellular targets. One of the primary targets of isothiocyanates is the glutathione S-transferase (GST) enzyme . This enzyme plays a crucial role in the detoxification of harmful substances in the body .

Mode of Action

Isothiocyanates interact with their targets through the formation of hydroxyl bonds with sulfhydryl, hydroxy, and amine groups on targeted proteins . This interaction facilitates their traversal across the plasma membrane of cells, allowing entry into the cellular milieu .

Pharmacokinetics

Isothiocyanates are metabolized by the mercapturic acid pathway , which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process affects the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impacts its bioavailability .

Result of Action

The action of isothiocyanates results in various molecular and cellular effects. They have been shown to have anticarcinogenic, anti-inflammatory, and antioxidative properties . They can induce apoptosis of cancer cells, inhibit cell cycle, and have antimicrobial activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of isothiocyanates. For instance, the presence of certain cofactors and physiological conditions such as pH can affect the formation of isothiocyanates from glucosinolates . Additionally, the consumption of cruciferous vegetables, which are rich in glucosinolates, the precursors of isothiocyanates, has been associated with decreased risk of certain diseases .

Safety and Hazards

将来の方向性

There is increasing evidence that higher consumption of fruit and vegetables plays a central role in the prevention of non-communicable diseases . Although there is evidence that consumption of a high glucosinolate diet is linked with reduced incidence of chronic diseases, future large-scale placebo-controlled human trials including standardized glucosinolate supplements are needed .

生化学分析

Biochemical Properties

For instance, they can serve as valuable platforms for versatile transformations in synthetic chemistry .

Cellular Effects

For example, they can inhibit cell proliferation and induce apoptosis in cancer cells . They also have anti-inflammatory properties, as demonstrated by their ability to reduce the expression of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of (S)-(+)-2-Heptyl isothiocyanate is not well-known. Isothiocyanates are known to exert their effects at the molecular level through various mechanisms. For instance, they can modulate multiple cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .

Temporal Effects in Laboratory Settings

It is known that isothiocyanates can exhibit time- and concentration-dependent inhibition on cell proliferation .

Dosage Effects in Animal Models

For example, dietary phenethyl isothiocyanate reduced tumor size when given simultaneously with a carcinogen, but not when administered after the carcinogen .

Metabolic Pathways

Isothiocyanates are known to interact with the mercapturic acid pathway, which involves the reactive electrophilic carbon from the isothiocyanate functional group and glutathione, catalyzed by glutathione S-transferase .

Transport and Distribution

Isothiocyanates are known to be able to traverse across the plasma membrane of cells, allowing entry into the cellular milieu .

Subcellular Localization

It is known that the subcellular localization of molecules can be very important in determining their biological activity .

特性

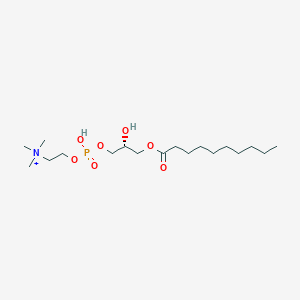

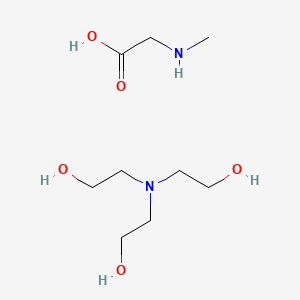

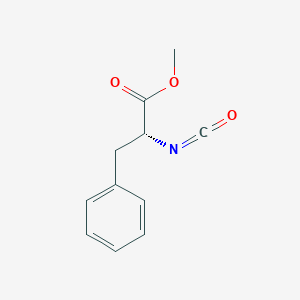

IUPAC Name |

(2S)-2-isothiocyanatoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTLUDLHIIYPNC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

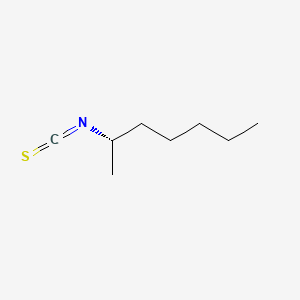

Isomeric SMILES |

CCCCC[C@H](C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426868 | |

| Record name | (S)-(+)-2-Heptyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-94-1 | |

| Record name | (S)-(+)-2-Heptyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1599405.png)